molecular formula C13H16O5 B12552046 Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)- CAS No. 185114-32-3

Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-

Cat. No.: B12552046
CAS No.: 185114-32-3
M. Wt: 252.26 g/mol
InChI Key: COOGOQNEIFGGJY-LBPRGKRZSA-N
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Description

Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)- is a complex organic compound with a unique structure that includes a butanoic acid backbone, an oxo group, and a phenylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)- typically involves multiple steps One common method includes the esterification of butanoic acid derivatives with methanol in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)- can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)- involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenylmethoxy group can enhance the compound’s lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

185114-32-3

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

methyl (3S)-4-oxo-3-(phenylmethoxymethoxy)butanoate

InChI

InChI=1S/C13H16O5/c1-16-13(15)7-12(8-14)18-10-17-9-11-5-3-2-4-6-11/h2-6,8,12H,7,9-10H2,1H3/t12-/m0/s1

InChI Key

COOGOQNEIFGGJY-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)C[C@@H](C=O)OCOCC1=CC=CC=C1

Canonical SMILES

COC(=O)CC(C=O)OCOCC1=CC=CC=C1

Origin of Product

United States

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